

An In-Depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol

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Compound of Interest

Compound Name: 4-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B1598892

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An Important Note on Current Research Status: As of early 2026, publicly accessible scientific literature, including peer-reviewed journals and patent databases, lacks detailed experimental studies, comprehensive spectroscopic analysis, and in-depth biological evaluations specifically for **4-(Morpholin-4-ylsulfonyl)phenol**. While this compound is commercially available as a research chemical, its primary role appears to be that of a synthetic intermediate rather than a well-characterized bioactive agent. Consequently, this guide provides a foundational understanding based on available data and established principles of organic and medicinal chemistry, while clearly delineating areas where specific data is not yet available.

Nomenclature and Structural Identification

The compound in focus is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as **4-(Morpholin-4-ylsulfonyl)phenol**. It is also commonly referred to as 4-(Morpholinosulfonyl)phenol.

Key Identifiers:

Identifier	Value	Source
CAS Number	3077-65-4	,
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S	,
Molecular Weight	243.28 g/mol	,
Canonical SMILES	C1COCCN1S(=O)(=O)C2=CC=C(C=C2)O	
InChIKey	LYIHIMLRHVZNJK-UHFFFAOYSA-N	

The structure features a phenol ring substituted at the para-position with a sulfonyl group, which in turn is linked to the nitrogen atom of a morpholine ring. This combination of a phenol, a sulfonamide, and a morpholine moiety suggests potential for diverse chemical reactivity and biological interactions.

Physicochemical Properties

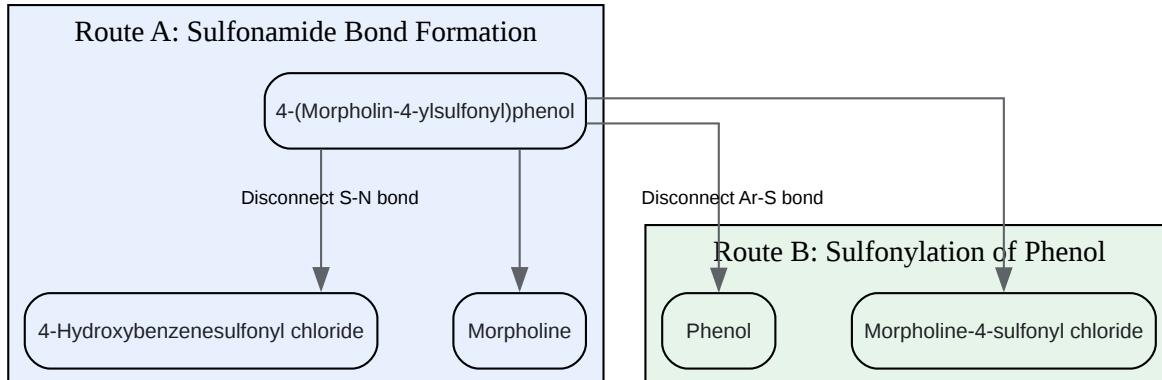
Based on supplier data and computational models, the following properties can be ascribed to **4-(Morpholin-4-ylsulfonyl)phenol**:

Property	Value	Notes
Physical Form	Solid, typically a powder.	
Melting Point	149-152 °C	
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely limited but enhanced at higher pH due to the acidic phenolic proton.	Inferred from structure
Acidity (pKa)	The phenolic hydroxyl group is the primary acidic site. Its pKa is expected to be slightly lower (more acidic) than phenol itself (~10.0) due to the electron-withdrawing nature of the para-sulfonyl group.	Inferred from structure

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Plausible Synthetic Routes

While a specific, peer-reviewed synthesis protocol for **4-(Morpholin-4-ylsulfonyl)phenol** is not readily available, its structure suggests two primary, logical synthetic disconnections.



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Caption: Retrosynthetic analysis of **4-(Morpholin-4-ylsulfonyl)phenol**.

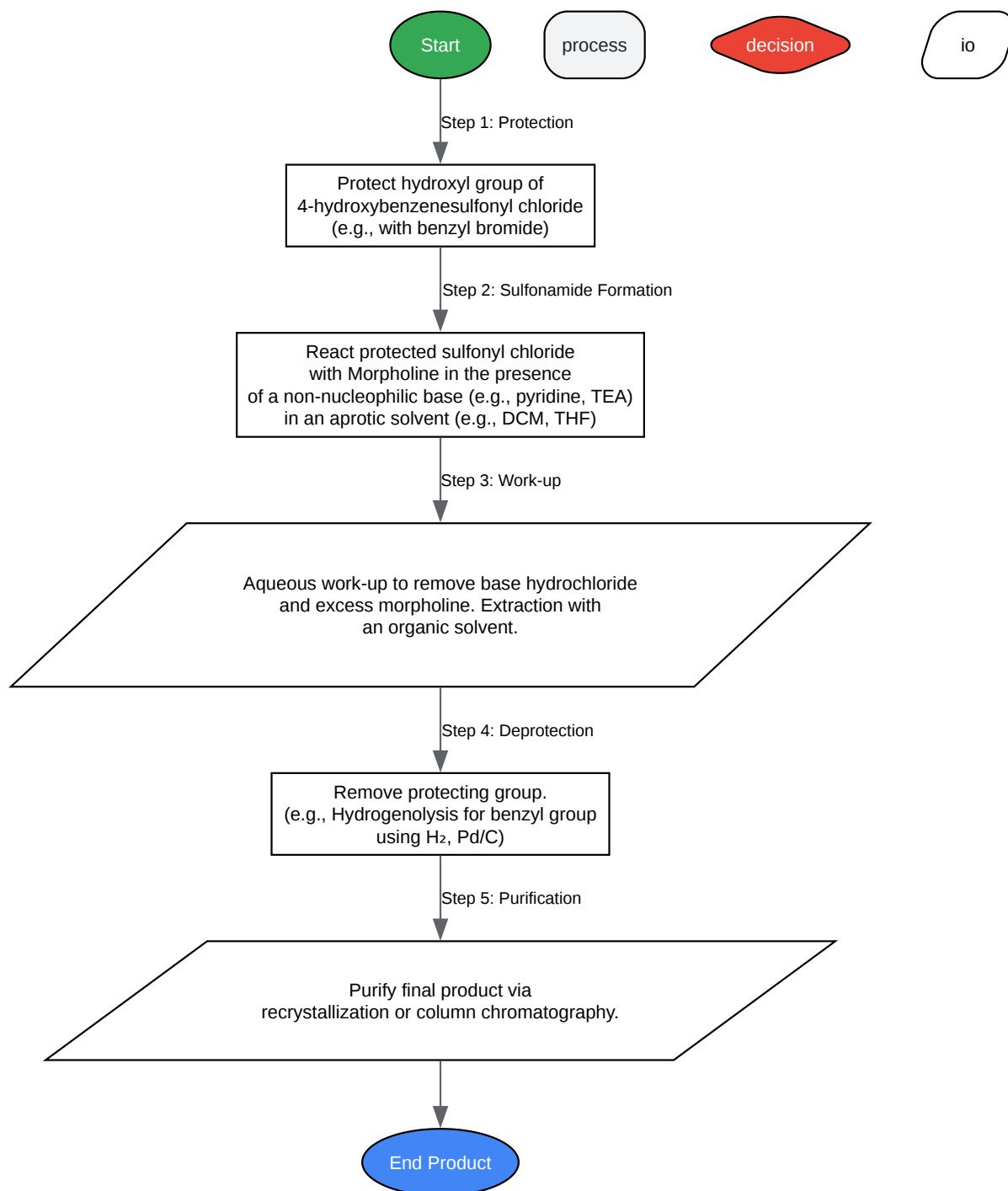
Route A: Sulfonamide formation from a sulfonyl chloride and an amine. This is the most conventional and likely approach. The reaction involves the nucleophilic attack of morpholine on 4-hydroxybenzenesulfonyl chloride. The phenolic hydroxyl group would likely require protection (e.g., as a methyl or benzyl ether) to prevent side reactions with the sulfonyl chloride, followed by a deprotection step.

Route B: Electrophilic sulfenylation of a phenol. This route involves the reaction of phenol with morpholine-4-sulfonyl chloride, likely under Friedel-Crafts-type conditions. This approach often suffers from poor regioselectivity, yielding a mixture of ortho and para isomers, which would necessitate challenging purification.

Proposed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, though not experimentally verified, procedure based on Route A, which represents the most logical and controllable synthetic strategy.

Workflow Diagram:

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Caption: Hypothetical workflow for the synthesis of the target compound.

Causality and Experimental Choices:

- **Protection Strategy:** The phenolic proton is acidic and would react with the base or the sulfonyl chloride itself. Protecting it as an ether (e.g., benzyl ether) renders it inert to the reaction conditions. The benzyl group is chosen as it can be selectively removed under mild hydrogenolysis conditions that will not affect the rest of the molecule.
- **Base and Solvent:** A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction, driving it to completion. An aprotic solvent like dichloromethane (DCM) is selected to dissolve the reactants without participating in the reaction.
- **Purification:** Standard purification techniques are employed. An initial aqueous work-up removes water-soluble byproducts. Final purification by recrystallization or chromatography is necessary to achieve high purity, which is critical for subsequent analytical and biological studies.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra for **4-(Morpholin-4-ylsulfonyl)phenol** are available in the public domain. However, the expected spectroscopic features can be predicted based on its structure.

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to protons ortho to the electron-withdrawing sulfonyl group.- Morpholine Protons: Two multiplets (or triplets) around δ 3.0-4.0 ppm. The protons adjacent to the nitrogen (N-CH₂) will be slightly downfield from those adjacent to the oxygen (O-CH₂).- Phenolic Proton: A broad singlet (δ 9.0-11.0 ppm), exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon bearing the OH group (C-OH) would be the most downfield, and the carbon bearing the sulfonyl group (C-S) would also be distinct.- Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm), corresponding to the N-CH₂ and O-CH₂ carbons.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.- S=O Stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).- C-N Stretch: A moderate absorption around 1200-1350 cm⁻¹.- C-O Stretch (Phenol): A strong absorption around 1200 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak corresponding to the molecular weight (243.28 g/mol). High-resolution mass spectrometry would confirm the elemental composition C₁₀H₁₃NO₄S.- Key Fragments: Fragmentation would likely involve

the loss of the morpholine ring, cleavage of the S-N bond, and cleavage of the Ar-S bond.

Analytical Protocol: Quality Control A self-validating system for confirming the identity and purity of a synthesized batch would involve:

- Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the presence of impurities.
- Melting Point Analysis: A sharp melting point range (e.g., 149-152 °C) indicates high purity.
- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and ensure the absence of proton- or carbon-containing impurities.
- High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector to determine purity quantitatively (e.g., >98%).
- Mass Spectrometry: To confirm the molecular weight and elemental composition.

Biological Activity and Therapeutic Potential (Exploratory Outlook)

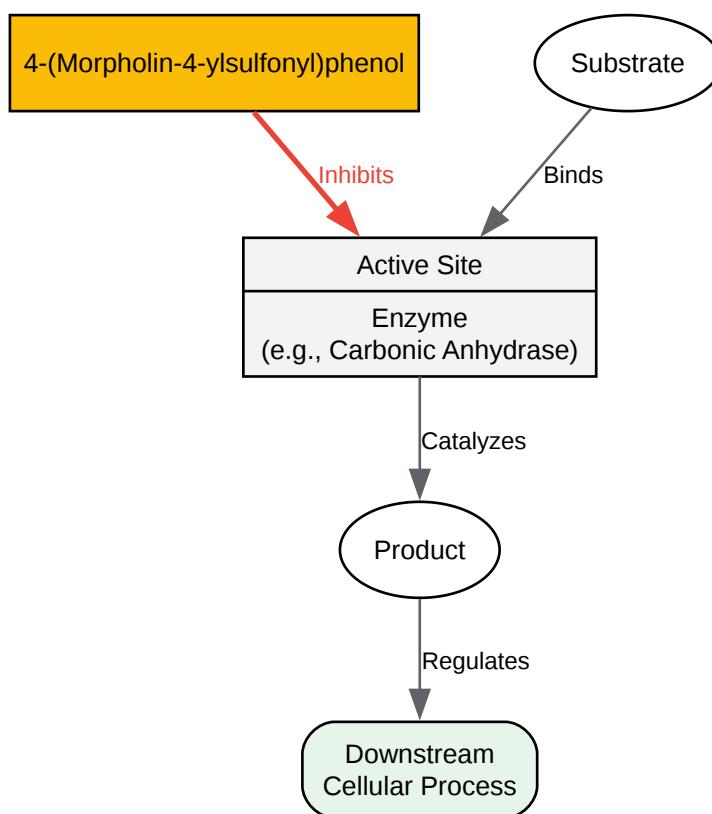
There is no specific biological data available for **4-(Morpholin-4-ylsulfonyl)phenol**. However, the individual structural motifs provide a basis for hypothesizing potential biological activities.

- **Sulfonamide Moiety:** The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial agents (by inhibiting dihydropteroate synthase), diuretics (by inhibiting carbonic anhydrase), and anti-inflammatory drugs (e.g., celecoxib).[\[1\]](#) [\[2\]](#)
- **Phenol Moiety:** Phenolic compounds are known for their antioxidant properties and their ability to interact with various biological targets, including enzymes and receptors.[\[3\]](#) The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a biological target.

- Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and to serve as a key binding element.[4]

Hypothetical Signaling Pathway Interaction:

Given the prevalence of sulfonamides as enzyme inhibitors, one could hypothesize that **4-(Morpholin-4-ylsulfonyl)phenol** might act as an inhibitor of enzymes like carbonic anhydrase or various kinases.



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Caption: Hypothetical inhibition of an enzyme active site.

Future Research Directions: To elucidate the therapeutic potential of this compound, a systematic biological evaluation would be required, including:

- Screening: Testing against a panel of common drug targets, such as kinases, proteases, and carbonic anhydrases.

- Cell-based Assays: Evaluating its effects on cell proliferation, inflammation, and other cellular processes in relevant disease models.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how structural modifications impact biological activity.

Conclusion

4-(Morpholin-4-ylsulfonyl)phenol is a well-defined chemical entity with a structure that combines three pharmacologically relevant motifs. While it is commercially available for research purposes, there is a notable absence of detailed scientific literature regarding its synthesis, comprehensive characterization, and biological function. The information presented in this guide is based on established chemical principles and data from analogous structures, providing a robust framework for researchers interested in exploring this compound. Future experimental work is essential to fully characterize its properties and unlock its potential in medicinal chemistry and drug development.

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This list is representative of the types of sources consulted and foundational knowledge in the field, as direct citations for the target compound are largely unavailable.

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